3,3,3-Trifluoro-2-hydroxy-2-phosphonopropionic acid methyl ester
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Overview
Description
3,3,3-Trifluoro-2-hydroxy-2-phosphonopropionic acid methyl ester is a fluorinated organic compound with the molecular formula C4H6F3O6P and a molecular weight of 238.06 g/mol . This compound is characterized by the presence of trifluoromethyl and phosphonopropionic acid groups, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-hydroxy-2-phosphonopropionic acid methyl ester typically involves the reaction of trifluoromethyl compounds with phosphonopropionic acid derivatives under controlled conditions. One common method includes the use of trifluoroacetic acid and phosphorous acid in the presence of a catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-hydroxy-2-phosphonopropionic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
3,3,3-Trifluoro-2-hydroxy-2-phosphonopropionic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-hydroxy-2-phosphonopropionic acid methyl ester involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation, thereby affecting the biochemical pathways in which the enzyme is involved .
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid: Similar in structure but with a methyl group instead of a phosphonopropionic acid group.
3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid: Contains an additional trifluoromethyl group, making it more fluorinated.
Uniqueness
3,3,3-Trifluoro-2-hydroxy-2-phosphonopropionic acid methyl ester is unique due to its combination of trifluoromethyl and phosphonopropionic acid groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-yl)phosphonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3O6P/c1-13-2(8)3(9,4(5,6)7)14(10,11)12/h9H,1H3,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXDZNBPMCXWHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(O)P(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3O6P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80698621 |
Source
|
Record name | (1,1,1-Trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-yl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80698621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187653-39-0 |
Source
|
Record name | (1,1,1-Trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-yl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80698621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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